molecular formula C18H18N2O4S2 B2985877 Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate CAS No. 899949-66-7

Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate

Cat. No.: B2985877
CAS No.: 899949-66-7
M. Wt: 390.47
InChI Key: NFODIISGDCKMQC-UHFFFAOYSA-N
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Description

“Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate” is a complex organic compound. It contains a benzothiophene moiety, which is a type of heterocyclic compound . Benzothiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. It would contain a benzothiophene ring, a sulfamoyl group attached to a phenyl ring, and a carboxylate group .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present. For example, the benzothiophene moiety might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiophene ring might confer aromaticity, which could affect its chemical reactivity .

Scientific Research Applications

Photodegradation of Crude Oil Components

Research on the photochemical degradation of benzothiophene derivatives, including those similar to methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate, highlights their potential environmental impact. Studies have shown that these compounds can undergo oxidation and ring opening in aqueous solutions, leading to various degradation products like sulfobenzoic acid. This process is crucial for understanding the fate of crude oil components after oil spills in marine environments (Andersson & Bobinger, 1996).

Novel Anellation Methods in Organic Synthesis

Innovative synthetic methods have been developed that involve the transformation of heptalene derivatives into benzo[a]heptalenes using lithiated N,N-dialkylamino methyl sulfones, highlighting the utility of sulfur-containing compounds in the construction of complex organic frameworks. Such transformations are indicative of the roles these compounds can play in synthetic organic chemistry, offering pathways to diverse and biologically significant structures (Abou‐Hadeed & Hansen, 1997).

Antimicrobial Activities

Compounds bearing the sulfonamide group, akin to this compound, have been synthesized and evaluated for their antimicrobial properties. These studies are crucial for the development of new antibiotics and understanding the structural requirements for antimicrobial efficacy. For instance, certain derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, which underscores their potential in medicinal chemistry (Ghorab, Soliman, Alsaid, & Askar, 2017).

Biological Activity and Structural Analysis

The biological activities of thiophene-carboxamide derivatives, including antimicrobial effects, have been investigated. Structural analysis through crystallography provides insights into their molecular conformations and potential interaction mechanisms with biological targets. Understanding these interactions is essential for drug design and the development of new therapeutic agents (Vasu, Nirmala, Choudhury, Mohan, Saravanan, & Narasimhamurthy, 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many thiophene derivatives exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

The future directions for research on this compound could include exploring its potential applications, such as in the development of new pharmaceuticals or materials .

Properties

IUPAC Name

methyl 3-[[4-(dimethylamino)phenyl]sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-20(2)13-10-8-12(9-11-13)19-26(22,23)17-14-6-4-5-7-15(14)25-16(17)18(21)24-3/h4-11,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFODIISGDCKMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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